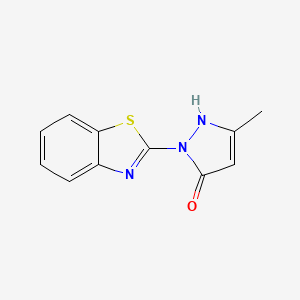

1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol

説明

1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a benzothiazole moiety at position 1. This compound (CAS 106515-46-2, MFCD02255710) is commercially available with a purity of 95% . Its structure combines aromatic and heteroatom-rich systems, making it a candidate for applications in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDWGJVSOXPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: ジヘキシルアゼレートは、アゼライン酸とヘキサノールをエステル化することにより合成されます。この反応には通常、硫酸またはp-トルエンスルホン酸などの触媒を使用して、エステル化プロセスを促進します。反応は、反応物を目的のエステル生成物に完全に変換することを保証するために、還流条件下で行われます。

工業生産方法: 工業的な設定では、ジヘキシルアゼレートの製造は、適切な触媒の存在下で、アゼライン酸とヘキサノールを連続的にエステル化するプロセスで行われます。反応混合物は約150〜180℃に加熱され、反応中に生成される水は連続的に除去されるため、反応は完了まで進行します。生成されたエステルは、蒸留により精製して、高純度の最終生成物を得ます。

化学反応の分析

反応の種類: ジヘキシルアゼレートは、次を含むいくつかの種類の化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、ジヘキシルアゼレートはアゼライン酸とヘキサノールに戻って加水分解することができます。

酸化: ジヘキシルアゼレートのエステル基は、カルボン酸を形成するために酸化することができます。

還元: ジヘキシルアゼレートの還元は、アルコールの形成につながる可能性があります。

一般的な試薬と条件:

加水分解: 水と酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物:

加水分解: アゼライン酸とヘキサノール。

酸化: アゼライン酸。

還元: ヘキサノールおよびその他のアルコール誘導体。

4. 科学研究への応用

ジヘキシルアゼレートは、次を含む科学研究において幅広い用途があります。

化学: ポリマーや樹脂の製造における可塑剤として使用されます。

生物学: その潜在的な抗菌特性について調査されています。

医学: その軟化特性により、皮膚の状態に対する局所製剤での使用について検討されています。

産業: さまざまな産業プロセスにおける潤滑剤および腐食防止剤として使用されています。

科学的研究の応用

Dihexyl azelate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of polymers and resins.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in topical formulations for skin conditions due to its emollient properties.

Industry: Utilized as a lubricant and corrosion inhibitor in various industrial processes.

作用機序

ジヘキシルアゼレートの作用機序は、細胞膜やタンパク質との相互作用に関係しています。エステルとして、脂質二重層に浸透して膜の完全性を破壊し、抗菌効果をもたらすことができます。さらに、その軟化特性は、水分損失を防ぐ保護バリアを形成することにより、肌を柔らかく保湿するのに役立ちます。

類似化合物:

ジエチルアゼレート: アゼライン酸の別のエステルですが、ヘキシル基の代わりにエチル基があります。

ジブチルアゼレート: ブチル基を持つ類似の構造。

独自性: ジヘキシルアゼレートは、その長いアルキル鎖により、より短い鎖のエステルと比較して、疎水性が高く、可塑性が高いため、独特です。これは、高い柔軟性と耐久性を必要とする用途で特に役立ちます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications in Benzothiazole-Pyrazole Hybrids

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol significantly increases acidity (pKa ~4–5) compared to the methyl-substituted target compound (pKa ~8–9) due to strong inductive effects .

- Hydrogen Bonding: The hydroxyl group in this compound enables stronger intermolecular interactions than non-hydroxylated analogs like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one .

- Aromaticity and Conjugation : Compounds with extended π-systems (e.g., thiophene in or fused benzothiazole in ) exhibit red-shifted UV-Vis absorption, relevant for optoelectronic materials.

Pharmacological and Industrial Relevance

- Anticancer Potential: Pyridopyridazine derivatives with benzothiazole-amino groups (e.g., Example 24 in ) demonstrate BCL-XL inhibition, suggesting that simpler analogs like the target compound could be optimized for apoptosis induction.

- Agrochemical Utility : The trifluoromethyl analog () is linked to herbicide metabolites, whereas the target compound’s methyl and hydroxyl groups may favor fungicidal or insecticidal activity.

- Synthetic Versatility : The target compound’s hydroxyl group allows for facile derivatization (e.g., etherification or esterification), contrasting with carboxamide-linked analogs requiring more complex coupling reactions .

Research Findings and Data

Table 2: Comparative Physicochemical Data

*Synthetic yields inferred from analogous procedures.

生物活性

1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 106515-46-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 231.27 g/mol. The compound exhibits a melting point of 168 °C and is classified as an irritant.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃OS |

| Molecular Weight | 231.27 g/mol |

| Melting Point | 168 °C |

| CAS Number | 106515-46-2 |

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that showed promising activity against bacterial strains such as E. coli and S. aureus. Specifically, compounds containing the benzothiazole moiety were noted for their enhanced antibacterial effects due to structural modifications .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Notably, compounds in the pyrazole class have been reported to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative was tested against carrageenan-induced edema in mice, showing significant reduction in swelling .

Anticancer Properties

Several studies have investigated the anticancer properties of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been a focal point of research .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance.

- Interaction with Receptors : It can bind to specific receptors or proteins that regulate cell growth and apoptosis.

- Modulation of Signaling Pathways : The compound may alter signaling cascades that lead to inflammation and tumorigenesis.

Case Study 1: Antimicrobial Efficacy

A novel series of pyrazole derivatives was synthesized and tested for antimicrobial activity against various pathogens. Compound 11 from this series exhibited significant inhibition against E. coli and S. aureus, demonstrating the importance of structural features such as the presence of the benzothiazole moiety in enhancing activity .

Case Study 2: Anti-inflammatory Research

In an animal model study, a derivative of the compound was evaluated for its anti-inflammatory effects using carrageenan-induced paw edema. The results indicated a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting potential therapeutic applications in treating inflammatory conditions .

Q & A

Q. How can researchers optimize the synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol to improve yield and purity?

Methodological Answer: Synthetic optimization often involves reagent selection and reaction condition tuning. For example:

- Use n-BuLi in THF at low temperatures (−78°C) to deprotonate intermediates, enhancing regioselectivity during pyrazole ring formation .

- Employ NaCNBH₃ in methanol for selective reduction of intermediates, minimizing side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities. Evidence from analogous compounds highlights the importance of refluxing in ethanol with acetic acid to cyclize precursors efficiently .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing with structurally related benzothiazole-pyrazole hybrids. For instance, the methyl group at position 3 appears as a singlet near δ 2.1–2.3 ppm, while the pyrazole C5-OH proton may show broad resonance around δ 10–12 ppm .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How do researchers interpret X-ray crystallography data to resolve structural ambiguities in benzothiazolyl-pyrazole derivatives?

Methodological Answer:

- Key Parameters : Evaluate the R-factor (<0.05) and data-to-parameter ratio (>14:1) to ensure data reliability. For example, triclinic crystal systems (space group P1) with disorder in main residues require careful refinement .

- Bond Length/Angle Analysis : Compare observed values (e.g., C–C bond lengths ≈1.39–1.48 Å) with theoretical calculations to confirm conjugation in the benzothiazole ring .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···N) that stabilize crystal packing, which can influence solubility and bioavailability .

Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be reconciled?

Methodological Answer:

- Variable Testing Protocols : Differences in assay conditions (e.g., bacterial strain selection in antimicrobial studies) may explain discrepancies. For example, 5-chloro-substituted benzoxazoles showed varied MIC values depending on Gram-positive vs. Gram-negative targets .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring may enhance activity against specific targets, while bulky substituents reduce membrane permeability .

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 10–100 μM) and include positive controls (e.g., ciprofloxacin) to normalize results .

Q. What strategies are employed in structure-activity relationship (SAR) studies for benzothiazolyl-pyrazole hybrids?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with modifications at the pyrazole C3-methyl or benzothiazole C2 positions to assess steric/electronic effects .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., bacterial DNA gyrase). For instance, triazole-linked hybrids showed improved binding affinity due to π-π stacking with active-site residues .

- Pharmacophore Mapping : Identify critical moieties (e.g., the hydroxyl group at pyrazole C5) responsible for hydrogen bonding with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。